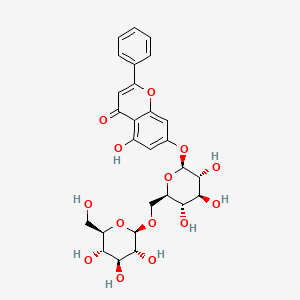

Chrysin 7-O-beta-gentiobioside

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-IPOZFMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chrysin 7-O-beta-gentiobioside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin (B1683763) 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Chrysin 7-O-beta-gentiobioside

This compound has been identified in a limited number of plant species. The primary documented source is Spartium junceum, commonly known as Spanish broom.[1][2][3][4][5] Additionally, its presence has been noted in Semen Oroxyli, the seeds of Oroxylum indicum, a plant used in traditional Chinese medicine.[5] While the broader genus Scutellaria is known for a rich diversity of flavonoids, including various chrysin glycosides, the specific presence of this compound across this genus is not extensively documented in the available literature.[6][7][8][9]

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Common Name | Plant Part(s) |

| Spartium junceum L. | Leguminosae | Spanish Broom | Herbs[1][5] |

| Oroxylum indicum (L.) Benth. ex Kurz | Bignoniaceae | Indian Trumpet Flower | Seeds (Semen Oroxyli)[5] |

Experimental Protocols: Isolation and Purification

A standardized, universally adopted protocol for the isolation of this compound is not explicitly detailed in the existing literature. However, based on established methodologies for the isolation of flavonoid glycosides from plant matrices, a general workflow can be constructed. The following protocol is a composite methodology derived from techniques used for similar compounds.

General Workflow for Isolation and Purification

The isolation of this compound typically involves solvent extraction from the dried and powdered plant material, followed by a series of chromatographic purification steps.

Caption: General workflow for the isolation of this compound.

Detailed Methodology

2.2.1. Extraction

-

Preparation of Plant Material: Air-dry the relevant plant parts (e.g., herbs of Spartium junceum) at room temperature in the shade. Once fully dried, pulverize the material into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate fraction.

-

Fraction Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol, 100:0 to 80:20 v/v).

-

Fraction Monitoring: Collect the eluate in fractions of a fixed volume. Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Sephadex LH-20 Chromatography: Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] The elution can be monitored using a UV detector at a wavelength of approximately 270 nm, which is characteristic for the flavone (B191248) nucleus.

Structural Identification

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure, including the nature and attachment points of the sugar moiety.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are not extensively studied, its aglycone, chrysin, is known to interact with various cellular targets. The glycosylation at the 7-O position significantly alters its physicochemical properties, which in turn affects its bioavailability and mechanism of action. The logical relationship for its potential biological investigation would follow a standard drug discovery pipeline.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a flavonoid glycoside found in Spartium junceum and Semen Oroxyli. Its isolation requires a multi-step process involving solvent extraction and multiple chromatographic techniques. This guide provides a foundational protocol for its extraction and purification, which can be further optimized based on the specific plant matrix and available laboratory instrumentation. Further research is warranted to quantify its presence in various natural sources and to fully elucidate its pharmacological profile.

References

- 1. This compound | CAS 88640-89-5 | ScreenLib [screenlib.com]

- 2. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]

- 6. Chrysin 7-O-β-D-glucuronide, a dual inhibitor of SARS-CoV-2 3CLpro and PLpro, for the prevention and treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chrysin-7-O-glucuronide | C21H18O10 | CID 14135335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 10. mdpi.com [mdpi.com]

Synthesis and Characterization of Chrysin 7-O-beta-gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chrysin (B1683763) 7-O-beta-gentiobioside, a glycosylated flavonoid. While direct, detailed experimental data for this specific compound is limited in publicly accessible literature, this document leverages information on the synthesis and characterization of the closely related and structurally similar chrysin 7-O-β-D-glucopyranoside, alongside general principles of flavonoid glycosylation and characterization, to provide a thorough and practical resource.

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis, known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Glycosylation, the attachment of sugar moieties, is a common strategy to improve the pharmacokinetic properties of flavonoids. Chrysin 7-O-beta-gentiobioside is a glycoside of chrysin where a gentiobiose (a disaccharide composed of two glucose units) is attached at the 7-hydroxyl position. This modification is expected to enhance its solubility and potentially modulate its biological activity.

Chemical Structure:

-

Chrysin: C15H10O4

-

This compound: C27H30O14[1]

-

Molecular Weight: 578.52 g/mol [1]

-

CAS Number: 88640-89-5[1]

Synthesis of this compound

Chemical Synthesis: A Proposed Strategy via Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[2] This approach involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. For the synthesis of this compound, a plausible route would involve the reaction of chrysin with an activated gentiobiose donor.

A detailed experimental protocol for the synthesis of the similar compound, chrysin 7-O-β-D-glucopyranoside, provides a strong template for this process.[3]

Proposed Experimental Protocol (Adapted from a similar synthesis):

-

Preparation of the Glycosyl Donor (Acetobromogentiobiose):

-

Gentiobiose is first per-acetylated using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or sodium acetate) to protect all hydroxyl groups.

-

The resulting peracetylated gentiobiose is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically stable α-acetobromogentiobiose. This glycosyl bromide is the activated donor for the glycosylation reaction.

-

-

Koenigs-Knorr Glycosylation:

-

Chrysin (the glycosyl acceptor) is dissolved in a suitable aprotic solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

A promoter, such as silver carbonate (Ag2CO3) or silver oxide (Ag2O), is added to the solution. The promoter acts as a halogen scavenger.

-

The prepared acetobromogentiobiose, dissolved in the same solvent system, is added dropwise to the chrysin solution at room temperature with constant stirring.

-

The reaction is typically carried out in the dark to prevent light-sensitive side reactions and is monitored by thin-layer chromatography (TLC) until the starting material (chrysin) is consumed.

-

-

Deprotection:

-

Following the glycosylation, the acetyl protecting groups on the gentiobiose moiety are removed. This is commonly achieved by Zemplén deacetylation, which involves treating the product with a catalytic amount of sodium methoxide (B1231860) in methanol.

-

The reaction is stirred at room temperature until deprotection is complete, as monitored by TLC.

-

-

Purification:

-

The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of chloroform and methanol) to yield pure this compound.

-

Logical Workflow for Proposed Chemical Synthesis:

Caption: Proposed chemical synthesis workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods.[4][5] Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.

Proposed Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

A suitable glycosyltransferase capable of transferring gentiobiose would be required. Alternatively, a two-step enzymatic reaction could be employed, first adding a glucose unit and then a second glucose to form the gentiobiose chain.

-

The glycosyl donor would typically be a nucleotide-activated sugar, such as UDP-gentiobiose.

-

Chrysin would serve as the acceptor substrate.

-

-

Enzymatic Reaction:

-

Chrysin and the UDP-gentiobiose are incubated with the glycosyltransferase in a suitable buffer system at an optimal temperature and pH for the enzyme's activity.

-

The reaction is allowed to proceed for a set period, and the formation of the product can be monitored by HPLC.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, the enzyme is denatured and removed (e.g., by precipitation with a solvent or by heat).

-

The reaction mixture is then purified, typically using chromatographic techniques such as column chromatography or preparative HPLC, to isolate the pure this compound.

-

Logical Workflow for Enzymatic Synthesis:

Caption: General workflow for the enzymatic synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for the characterization of flavonoid glycosides.

Spectroscopic and Spectrometric Data

| Technique | Expected Observations for this compound | Reference Data (Chrysin or related compounds) |

| ¹H NMR | Signals corresponding to the chrysin backbone protons. Additional signals in the sugar region (typically 3.0-5.5 ppm) corresponding to the two glucose units of gentiobiose. An anomeric proton signal for the glucose linked to chrysin would be expected. | Chrysin ¹H NMR (400 MHz, DMSO-d6): δ 12.8 (s, 1H, 5-OH), 8.10 (d, 2H), 7.65–7.56 (m, 3H), 7.07 (s, 1H), 6.88 (d, 1H), 6.47 (d, 1H).[3] |

| ¹³C NMR | Carbon signals for the chrysin skeleton. Additional signals corresponding to the 12 carbons of the gentiobiose moiety. | Chrysin ¹³C NMR (100 MHz, DMSO-d6): δ 182.3, 163.9, 163.3, 161.0, 157.3, 132.5, 130.7, 129.4, 126.7, 105.8, 105.6, 99.8, 95.3.[3] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (m/z 579.16 [M+H]⁺ or 577.15 [M-H]⁻). Fragmentation pattern showing the loss of the gentiobiose unit (a loss of 324 Da) and further fragmentation of the chrysin aglycone. | Chrysin: [M+H]⁺ at m/z 255.[6] The fragmentation of flavonoid glycosides typically involves the cleavage of the glycosidic bond. |

| UV-Vis Spectroscopy | Two major absorption bands characteristic of the flavone (B191248) skeleton, typically Band I (300-380 nm) and Band II (240-280 nm). Glycosylation at the 7-position is expected to cause a slight shift in these bands compared to the aglycone. | Chrysin shows characteristic UV absorption maxima. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O stretching vibrations. | Chrysin 7-O-β-D-glucopyranoside IR (ATR): νmax (cm⁻¹) = 3416, 3232, 1653, 1611, 1581.[3] |

Purity and Yield

| Parameter | Method | Expected Value |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |

| Yield | Gravimetric analysis after purification | Dependent on the success of the synthesis, but yields for similar glycosylations can range from 30-60%. |

Biological Activity and Signaling Pathways

The biological activities of many chrysin derivatives are linked to the modulation of key cellular signaling pathways.[7] While the specific signaling pathways affected by this compound have not been extensively studied, the activity of the related compound, chrysin 7-O-β-D-glucopyranoside, provides valuable insights.

Chrysin 7-O-β-D-glucopyranoside has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3]

AMPK Signaling Pathway:

Caption: Postulated activation of the AMPK pathway by this compound.

Experimental Protocol for Investigating AMPK Activation:

-

Cell Culture: Human hepatoma (Huh-7) cells are a suitable model for studying hepatic lipid metabolism.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Western Blot Analysis:

-

Cell lysates are collected and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated acetyl-CoA carboxylase (p-ACC), total ACC, and LDLR.

-

β-actin is used as a loading control.

-

An increase in the ratio of p-AMPK/AMPK and p-ACC/ACC would indicate AMPK activation.

-

-

Quantitative PCR (qPCR):

-

Total RNA is extracted from treated cells and reverse-transcribed to cDNA.

-

qPCR is performed to quantify the mRNA expression levels of the LDLR gene.

-

GAPDH is typically used as a housekeeping gene for normalization.

-

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While a complete experimental dossier for this specific molecule is not available, the provided protocols, based on established chemical and enzymatic methods for flavonoid glycosylation and data from closely related compounds, offer a robust framework for its preparation and validation. The characterization data, though predictive, are based on well-understood spectroscopic and spectrometric principles for this class of compounds. The potential for this compound to modulate the AMPK signaling pathway, as suggested by its structural analog, highlights a promising area for future research into its therapeutic applications. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing the necessary foundational information to embark on the synthesis and investigation of this interesting flavonoid glycoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Chrysin 7-O-beta-gentiobioside: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of Chrysin 7-O-beta-gentiobioside, alongside a discussion of its potential biological activities based on related compounds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing existing knowledge, highlighting data gaps, and providing standardized experimental protocols and conceptual frameworks for future investigations.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3] |

| Molecular Weight | 578.52 g/mol | [1][2][3] |

| CAS Number | 88640-89-5 | [3][4] |

| Appearance | Powder | Inferred from supplier data. |

| Solubility | Very slightly soluble (0.11 g/L at 25°C) | [1] |

| Melting Point | Data not available | |

| 1H NMR Data | Data not available for the gentiobioside | A vendor's certificate of analysis states "NMR: Consistent with structure," but no spectral data is provided. |

| 13C NMR Data | Data not available for the gentiobioside | |

| UV-Vis λmax | Data not available for the gentiobioside | The aglycone, chrysin, has a reported absorption maximum at 270 nm in DMSO.[5] |

| Natural Sources | Spartium junceum (Spanish broom) | [2][4] |

Data Gaps and Future Research Directions: A significant lack of experimentally determined data for the melting point and detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, and UV-Vis) of this compound is a notable gap in the current literature. Future research should prioritize the isolation or synthesis and complete analytical characterization of this compound to establish a comprehensive physicochemical profile.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, it is reported to possess cytocidal and antimicrobial properties.[4] The biological activities of its aglycone, chrysin, have been more extensively studied and may provide insights into the potential mechanisms of action of its glycosylated form.

Chrysin has been shown to exhibit anticancer effects by inducing apoptosis in various cancer cell lines.[6][7][8] The proposed mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade.

Furthermore, studies on the related compound, Chrysin 7-O-β-d-glucopyranoside, have demonstrated its ability to increase the expression of the low-density lipoprotein receptor (LDLR) through the activation of AMP-activated protein kinase (AMPK). This suggests that this compound may also modulate cellular metabolic pathways.

Experimental Protocols

Detailed experimental protocols for the investigation of the biological activities of this compound are not yet published. However, based on the reported cytocidal and antimicrobial activities, and knowledge of related compounds, the following workflows are proposed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Conclusion

This compound is a naturally occurring flavonoid with potential cytocidal and antimicrobial activities. However, a comprehensive understanding of its physicochemical properties and biological mechanisms is currently hampered by a lack of detailed experimental data. The information and proposed experimental frameworks presented in this guide are intended to facilitate future research and development of this promising natural compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 88640-89-5 | this compound - Synblock [synblock.com]

- 4. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Mechanisms of Chrysin

Core Anticancer Mechanisms of Chrysin (B1683763)

Chrysin exerts its antitumor effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, generating oxidative stress, and modulating key cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][3]

Induction of Apoptosis

Apoptosis is a primary mechanism of Chrysin's anticancer activity, initiated through both intrinsic (mitochondrial) and extrinsic pathways.[1][2]

-

Intrinsic (Mitochondrial) Pathway: Chrysin disrupts the mitochondrial membrane potential.[2] This leads to the release of cytochrome c into the cytoplasm, which is a critical step for initiating the intrinsic apoptotic pathway.[4] It modulates the balance of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic proteins like Bax, Bak, and Bad, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[5][6][7] This shift in balance facilitates the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][5][6]

-

Extrinsic Pathway: Evidence suggests Chrysin can also act via a ligand receptor-dependent mechanism, requiring the activation of caspase-8.[8]

-

p53-Dependent Apoptosis: In some cancer cell lines, such as hepatocellular carcinoma, Chrysin has been shown to increase the expression of the p53 tumor suppressor protein, which contributes to the activation of the Bcl-2/caspase-9 signaling pathway.[6][9]

Cell Cycle Arrest

Chrysin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest occurs at different phases depending on the cancer type. For instance, Chrysin has been observed to cause G2/M phase arrest in colorectal and cervical cancer cells and a G0/G1 phase arrest in gastric carcinoma and glioblastoma cells.[4][7][8][10] This effect is often mediated by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1][11]

Generation of Reactive Oxygen Species (ROS)

Chrysin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) in various cancer cells, including bladder, prostate, and breast cancer.[5][12][13] This elevation in ROS induces oxidative stress, which can damage cellular components, disrupt mitochondrial function, and trigger apoptotic pathways, contributing significantly to Chrysin's antitumor effects.[1][12][14] The antitumor effect of Chrysin can be inhibited by ROS scavengers, confirming the critical role of ROS generation in its mechanism.[5]

Modulation of Key Signaling Pathways

Chrysin's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many cancers. Chrysin has been shown to inhibit this pathway by reducing the phosphorylation (inactivation) of Akt.[8][15][16] This inactivation prevents downstream signaling, contributing to the suppression of cancer cell proliferation and the induction of apoptosis.[8][17] In some contexts, this inhibition is linked to the suppression of mTOR, a key regulator of cell growth and autophagy.[18]

Caption: Chrysin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes like proliferation, differentiation, and apoptosis. Chrysin's effect on this pathway can be context-dependent. It has been shown to down-regulate the pro-survival ERK1/2 signaling in some cancer types.[1][16] Conversely, in other contexts, it activates the pro-apoptotic JNK and p38 MAPK pathways, contributing to cell death.[2][19]

Caption: Chrysin differentially modulates the MAPK signaling pathway.

Quantitative Data: Cytotoxicity of Chrysin

The cytotoxic effect of Chrysin is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Reference |

| Cervical Cancer | HeLa | 14.2 | Not Specified | [8] |

| Leukemia | U937 | 16 | Not Specified | [8] |

| Esophageal Carcinoma | KYSE-510 | 63 | Not Specified | [8] |

| Malignant Glioma | U87-MG | ~100 | Not Specified | [8] |

| Breast Cancer | MDA-MB-231 | 3.3 (Derivative 3e) | Not Specified | [20] |

| Breast Cancer | MCF-7 | 4.2 (Derivative 3e) | Not Specified | [20] |

| Lung Cancer | A549 | 7.99 (Derivative 12) | Not Specified | [21] |

| Colon Cancer | HCT-116 | 8.99 (Derivative 12) | Not Specified | [21] |

| Prostate Cancer | PC-3 | 1.43 (Derivative 22) | Not Specified | [21] |

| Liver Cancer | HepG2 | 7.86 (Derivative 22) | Not Specified | [21] |

Note: Some IC50 values listed are for synthetic derivatives of Chrysin, which were developed to enhance its potency.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of compounds like Chrysin.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

-

Sample Preparation: Treat cells with Chrysin for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[22]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[22]

Caption: Standard experimental workflow for Western Blotting.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[23][24]

-

Cell Preparation: Treat cells with Chrysin for the desired duration. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.[25][26]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).[23][26]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[26]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Interpretation: Generate a DNA content frequency histogram. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.[23] Analyze the data using cell cycle analysis software.

Conclusion

Chrysin demonstrates significant potential as an anticancer agent by targeting multiple core cancer hallmarks. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways like PI3K/Akt and MAPK underscores its therapeutic promise. While the specific mechanisms of its glycoside derivatives like Chrysin 7-O-beta-gentiobioside remain to be elucidated, the robust data on Chrysin provides a strong foundation for further investigation and development. Future research should focus on improving its bioavailability and exploring its efficacy in combination therapies and in vivo models.[1]

References

- 1. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl2/cas...: Ingenta Connect [ingentaconnect.com]

- 7. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chrysin inhibits metastatic potential of human triple-negative breast cancer cells by modulating matrix metalloproteinase-10, epithelial to mesenchymal transition, and PI3K/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 16. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. explorationpub.com [explorationpub.com]

- 19. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Chrysin 7-O-beta-gentiobioside: A Technical Overview of Its Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of Chrysin (B1683763) 7-O-beta-gentiobioside. While specific quantitative data and detailed mechanistic studies on this particular flavonoid glycoside are limited in publicly accessible literature, this document synthesizes the existing information, including its origin, reported qualitative activities, and the well-documented biological effects of its parent compound, chrysin, and the source plant, Spartium junceum.

Introduction

Chrysin 7-O-beta-gentiobioside is a natural flavonoid, specifically a glycosylated form of chrysin, where a gentiobiose sugar molecule is attached at the 7-hydroxyl position.[1][2] It is primarily isolated from the flowers of Spartium junceum, commonly known as Spanish broom.[1][2][3][4] While research on this specific compound is not extensive, preliminary reports suggest potential cytocidal and antimicrobial properties.[2] This guide aims to consolidate the available data and provide a framework for future research and development.

Reported Biological Activities

Direct studies detailing the biological activities of this compound are scarce. The primary reported activities are qualitative in nature.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Description | Source |

| Cytocidal Properties | Reported to exhibit cell-killing activity. However, no specific cell lines, IC50 values, or mechanistic details are available in the reviewed literature. | [2] |

| Antimicrobial Properties | Stated to have antimicrobial effects. The spectrum of activity (i.e., against which bacteria or fungi) and quantitative measures (e.g., Minimum Inhibitory Concentration - MIC) are not specified. | [2] |

Biological Activities of the Source Plant: Spartium junceum

Extracts from Spartium junceum have been investigated for various pharmacological effects. These activities are attributed to the complex mixture of phytochemicals present in the plant, which includes flavonoids like this compound.

Table 2: Summary of Biological Activities of Spartium junceum Extracts

| Biological Activity | Extract Type | Quantitative Data (Example) | Source |

| Antiproliferative Activity | Ethanolic extract of flowers | Effective against MDA-MB-231 (human breast cancer) and HepG2 (human liver cancer) cell lines. | [5] |

| Antioxidant Activity | Methanolic, ethanolic, and aqueous extracts of stems and flowers | Stem water extract showed strong ABTS radical scavenging activity (IC50: 0.24 mg/mL). | |

| Enzyme Inhibition | Methanolic, ethanolic, and aqueous extracts of flowers and stems | Stem methanol (B129727) extract exhibited strong anti-butyrylcholinesterase activity (IC50: 0.08 mg/mL). | |

| Cytotoxic Activity | Aromatic water from flowers | Showed a significant growth inhibitory effect on the RPMI 7932 melanoma cell line, while not being cytotoxic to normal NCTC 2544 keratinocytes. | [6][7] |

Biological Activities of the Aglycone: Chrysin

The parent compound, chrysin, is a well-studied flavonoid with a broad spectrum of biological activities. The glycosylation in this compound may influence its solubility, bioavailability, and potentially its activity profile. Understanding the activities of chrysin provides a valuable reference for potential areas of investigation for its glycoside derivative.

Table 3: Summary of Key Biological Activities of Chrysin

| Biological Activity | Description | Example Quantitative Data (from various studies) | Source |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. | IC50 of 2.50 ± 0.25 μM against HepG2 cells for a chrysin derivative. | [8] |

| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | A chrysin derivative inhibited LPS-induced NO, TNF-α, IL-6, and IL-17A production with an IC50 of 8.0 μM. | |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. | A chrysin derivative showed an MIC of 6.25 µg/mL against E. coli. | [8] |

| Antioxidant | Scavenges free radicals and protects against oxidative stress. | [8][9] |

Experimental Protocols (Illustrative Examples)

Due to the lack of specific published studies on this compound, detailed experimental protocols for this compound are not available. However, based on the reported cytocidal and antimicrobial activities, the following are generalized workflows that would be typically employed.

General Workflow for Assessing Cytotoxic Activity

Caption: General workflow for determining the in vitro cytotoxic activity of a compound.

General Workflow for Antimicrobial Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Signaling Pathways (Illustrative Example for Chrysin)

No signaling pathways have been elucidated for this compound. However, the parent compound, chrysin, is known to modulate several key cellular signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt pathway, which is often implicated in chrysin's anticancer effects.

Caption: Simplified PI3K/Akt signaling pathway modulated by chrysin, leading to apoptosis.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with reported, yet unquantified, cytocidal and antimicrobial activities. While the biological activities of its source plant, Spartium junceum, and its aglycone, chrysin, are well-documented, there is a clear need for dedicated research on this specific glycoside.

Future investigations should focus on:

-

Isolation and Purification: Establishing robust methods for obtaining pure this compound to enable accurate biological testing.

-

Quantitative Bioassays: Performing dose-response studies to determine IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic microbes.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]

- 3. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]

- 4. This compound | CAS 88640-89-5 | ScreenLib [screenlib.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Chrysin and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in propolis, honey, and various plants like the passionflower (Passiflora spp.).[1][2] Structurally, it features two hydroxyl groups at positions 5 and 7 on the A ring, a characteristic that underpins its diverse biological activities.[3] Chrysin has garnered significant scientific interest for its broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, demonstrated in numerous in vitro and in vivo studies.[1][2][4]

Despite its promising therapeutic potential, the clinical application of chrysin is significantly hampered by its poor biopharmaceutical properties.[5] It suffers from low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and rapid systemic elimination, which collectively result in very low oral bioavailability.[3][6][7] This limitation has spurred research into its glycoside forms and the development of novel derivatives and advanced delivery systems, such as nanoparticles, to enhance its therapeutic efficacy.[3][8] This guide provides a comprehensive technical overview of the pharmacological profile of chrysin and its glycosides, focusing on quantitative data, experimental methodologies, and the molecular pathways it modulates.

Physicochemical and Pharmacokinetic Profile

Chrysin's clinical utility is challenged by its physicochemical properties. Its low aqueous solubility and high lipophilicity contribute to poor absorption following oral administration.[6][9]

1.1. Solubility and Bioavailability Chrysin is a lipophilic compound with a low molecular weight (254.24 g/mol ).[9] Its aqueous solubility is limited, measured at 0.058 ± 0.04 mg/mL at a physiological pH of 7.4.[3][6] This poor solubility is a primary contributor to its low oral bioavailability, which has been estimated to be as low as 0.003% to 0.02%.[10]

1.2. Metabolism Upon absorption, chrysin undergoes rapid and extensive phase II metabolism, primarily in the intestines and liver.[5][11] The major metabolic pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfonation, catalyzed by sulfotransferases (SULTs).[6][7] This leads to the formation of metabolites like chrysin-7-sulfate (C7S) and chrysin-7-glucuronide (C7G), which are the predominant forms found in plasma and are rapidly eliminated.[10][12] The extensive first-pass effect drastically limits the systemic concentration of the active parent compound.[5][11]

1.3. Chrysin Glycosides Chrysin naturally exists in plants as O- and C-glycosides.[13] Glycosylation can improve the water solubility and absorption of flavonoids.[14] Studies suggest that chrysin administered in glycoside forms, such as chrysin-8-C-glucoside, may possess better absorption capabilities, potentially overcoming the bioavailability limitations of the aglycone form.[14]

Pharmacological Activities

Chrysin modulates numerous cellular processes, accounting for its wide range of biological effects.

2.1. Anticancer Activity Chrysin exhibits potent anticancer activity across various cancer types by targeting key hallmarks of cancer, including proliferation, apoptosis, angiogenesis, and metastasis.[4][15]

Mechanisms of Action:

-

Induction of Apoptosis: Chrysin triggers programmed cell death by activating the intrinsic mitochondrial pathway.[16] This involves disrupting the mitochondrial membrane potential, increasing the Bax/Bcl-2 ratio, and activating caspases-9 and -3.[16][17]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][16]

-

Inhibition of Signaling Pathways: Chrysin has been shown to suppress critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[4][17]

Quantitative Data: In Vitro Cytotoxicity The cytotoxic effect of chrysin is often quantified by its half-maximal inhibitory concentration (IC50) value.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 15 µM | [18] |

| MGC-803 | Gastric Cancer | 24.5 µM | [3] |

| HepG2 | Liver Cancer | 2.50 ± 0.25 µM (Derivative) | [3] |

| A549 | Lung Cancer | 55.72 µg/mL | |

| MCF-7 | Breast Cancer | 7.9 ± 0.1 µg/mL | |

| SW480 | Colon Cancer | > 10 µM (Ether derivative showed higher activity) | [12][19] |

| PC-3 | Prostate Cancer | Data varies with specific study conditions | [12][20] |

2.2. Anti-inflammatory Activity Chrysin exerts significant anti-inflammatory effects by modulating key inflammatory mediators and pathways.[21][22]

Mechanisms of Action:

-

Inhibition of NF-κB: Chrysin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents NF-κB's translocation to the nucleus.[6][23]

-

Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB, chrysin reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][24]

-

Inhibition of Inflammatory Enzymes: Chrysin inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key to the inflammatory response.[6][21]

2.3. Antioxidant Activity Chrysin demonstrates significant antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[6][22]

Mechanisms of Action:

-

Free Radical Scavenging: The hydroxyl groups in chrysin's structure enable it to donate hydrogen atoms, thereby neutralizing free radicals.[9][22]

-

Enhancing Antioxidant Enzymes: Chrysin can increase the activity and expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[25]

-

Metal Chelation: It can chelate transition metal ions like iron and copper, which prevents them from participating in the generation of free radicals.[9]

Quantitative Data: In Vitro Antioxidant Assays

| Assay | Activity of Chrysin | Notes | Reference |

| DPPH Radical Scavenging | Moderate activity; enhanced in derivatives | Organoselenium and organotellurium derivatives showed higher activity. | [3][26] |

| ABTS Radical Scavenging | Good activity; higher than DPPH | HE-chrysin derivative showed higher activity than chrysin. | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates reducing power | HE-chrysin derivative showed higher activity than chrysin. | [3] |

2.4. Enzyme Inhibition Chrysin and its derivatives have been shown to inhibit various enzymes implicated in disease.

Quantitative Data: Enzyme Inhibition

| Enzyme | Inhibition Type | IC50 / Ki Value | Therapeutic Relevance | Reference |

| α-Glucosidase | Mixed-type | IC50: 26.45 µmol/L | Postprandial hyperglycemia (Diabetes) | [27] |

| Xanthine (B1682287) Oxidase (XO) | Competitive | IC50: 1.26 µmol/L | Gout | [28] |

| Glycogen Phosphorylase (GPb) | Competitive | Ki: 19.01 µM | Type 2 Diabetes | [29] |

| Aromatase | - | Efficacy in humans is questionable due to low bioavailability. | Hormone-dependent cancers, bodybuilding | [9] |

| Cytochrome P450 (CYP2C9) | Strong Inhibition (by conjugates) | - | Drug-drug interactions | [30] |

Detailed Experimental Protocols

3.1. MTT Assay for Cell Viability/Cytotoxicity This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.[18]

-

Treatment: Treat the cells with various concentrations of chrysin (e.g., 2 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of approximately 570-590 nm.[18]

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

-

3.2. DPPH Radical Scavenging Assay This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: The stable purple-colored free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.

-

Protocol:

-

Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of chrysin and a standard antioxidant (e.g., ascorbic acid).

-

Reaction: Mix the chrysin solution with the DPPH solution in a test tube or 96-well plate.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 (effective concentration to scavenge 50% of radicals).

-

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines This assay is used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in a sample.

-

Principle: A sandwich ELISA involves capturing the target cytokine from a sample onto an antibody-coated plate. A second, enzyme-linked detection antibody binds to the captured cytokine. A substrate is then added, which reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the cytokine concentration.

-

Protocol:

-

Sample Collection: Collect cell culture supernatants or tissue homogenates from experimental groups (e.g., control vs. chrysin-treated).[31]

-

Coating: Use a pre-coated plate or coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Incubation: Add samples and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[31]

-

Conclusion and Future Directions

Chrysin is a flavonoid with a compelling and diverse pharmacological profile, exhibiting significant anticancer, anti-inflammatory, and antioxidant activities.[1][3] Its therapeutic potential is primarily driven by its ability to modulate critical cellular signaling pathways such as NF-κB and PI3K/Akt.[4][6] However, the major obstacle to its clinical translation remains its extremely low oral bioavailability due to poor solubility and rapid metabolic clearance.[3][8]

Future research and development should focus on:

-

Advanced Drug Delivery Systems: Further development of nano-formulations (e.g., nanoparticles, liposomes) is crucial to protect chrysin from metabolic degradation, improve solubility, and enable targeted delivery.[8][15]

-

Chemical Modification: Synthesis of chrysin derivatives and glycosides with improved pharmacokinetic properties and enhanced biological activity is a promising strategy.[3]

-

Combination Therapy: Investigating chrysin as an adjuvant in combination with existing chemotherapeutic agents could enhance efficacy and overcome drug resistance.[4]

By addressing the biopharmaceutical challenges, the full therapeutic potential of chrysin and its glycosides can be unlocked, paving the way for novel treatments for a range of human diseases.

References

- 1. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. experts.tsu.edu [experts.tsu.edu]

- 8. nbinno.com [nbinno.com]

- 9. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Introduction and Pharmacological action of Chrysin_Chemicalbook [chemicalbook.com]

- 23. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scialert.net [scialert.net]

- 26. Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Inhibitory mechanism of chrysin and diosmetin to α-glucosidase: insights from kinetics, multispectroscopy and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inhibition of chrysin on xanthine oxidase activity and its inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Experimental study on the effect of chrysin on skin injury induced by amiodarone extravasation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysin 7-O-beta-gentiobioside: A Technical Overview

CAS Number: 88640-89-5

Chemical Formula: C₂₇H₃₀O₁₄

Molecular Weight: 578.52 g/mol

Abstract

Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a natural product found in plants such as Spartium junceum.[1][2][3] This technical guide provides a summary of the available scientific information regarding its physicochemical properties, biological activities, and relevant experimental methodologies. Due to the limited specific data for Chrysin 7-O-beta-gentiobioside, information from its aglycone, chrysin, and the closely related compound, chrysin 7-O-β-D-glucopyranoside, is included for a broader understanding of its potential biological context. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex carbohydrate derivative of chrysin. Its structure consists of the flavone (B191248) chrysin linked to a gentiobiose (a disaccharide composed of two glucose units) moiety at the 7-hydroxyl position.

| Property | Value | Source |

| CAS Number | 88640-89-5 | [1][4] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [3][4] |

| Molecular Weight | 578.52 g/mol | [3] |

| Appearance | Powder | [3] |

| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C). Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4] |

| Purity | Typically available at ≥98% (HPLC) | [1] |

| Storage | Recommended storage at -20°C for long-term stability. | [3] |

Biological Activity

The biological activities of the aglycone, chrysin, are more extensively studied and include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[5] Chrysin has been shown to modulate various signaling pathways, including the WNT/β-catenin and ERK/MAPK pathways, and to induce apoptosis in cancer cells.[5][6]

A study on the closely related chrysin 7-O-β-D-glucopyranoside demonstrated its ability to increase the expression of the low-density lipoprotein receptor (LDLR) gene in liver cells through the activation of AMP-activated protein kinase (AMPK).[7] This suggests that glycosylation of chrysin can significantly influence its biological targets and mechanisms of action.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the known pathways affected by its aglycone, chrysin, and the related glucoside provide a foundation for potential areas of investigation.

AMPK Signaling Pathway (Hypothesized based on Chrysin 7-O-β-D-glucopyranoside)

Based on studies of chrysin 7-O-β-D-glucopyranoside, a potential mechanism of action for chrysin glycosides could involve the activation of the AMPK signaling cascade.[7] Activated AMPK can, in turn, influence downstream targets involved in cellular metabolism and gene expression.

References

- 1. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Chrysin 7-O-beta-gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities.[1] In silico molecular docking has become an indispensable tool in drug discovery, offering a rapid and cost-effective method to predict the binding interactions between a small molecule (ligand), such as Chrysin 7-O-beta-gentiobioside, and a macromolecular target, typically a protein. This computational technique provides valuable insights into the potential mechanism of action and can guide further experimental studies.

While specific in silico docking research on this compound is not extensively available in the public domain, this guide provides a comprehensive overview based on studies conducted on its aglycone, chrysin, and other chrysin derivatives. The methodologies and findings presented here serve as a robust framework for initiating and conducting docking studies on this compound.

Quantitative Data from Docking Studies of Chrysin and Its Derivatives

The following table summarizes quantitative data from various in silico docking studies performed on chrysin and its related compounds against several protein targets. This data provides a reference for the potential binding affinities that might be observed for this compound.

| Ligand | Protein Target(s) | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

| Chrysin | Mitochondrial Complex II (SDH) Subunit A | Not Specified | -4.9 | Not Specified |

| Chrysin | Mitochondrial Complex II (SDH) Subunit B | Not Specified | -5.0 | Not Specified |

| Chrysin | Mitochondrial Complex II (SDH) Subunit C | Not Specified | -8.2 | Not Specified |

| Chrysin | Mitochondrial Complex II (SDH) Subunit D | Not Specified | -8.4 | Not Specified |

| Chrysin-8-C-glucoside | Keap1 | 4ZY3 | -8.9 | SER363, ASN382, ASN414, ARG415, GLN530, SER602, TYR572, ALA556 |

| Chrysin Derivatives | Various Anticancer Targets | Not Specified | Average MolDock Score: -156.704 | ASP, VAL, LYS, GLU |

| Chrysin | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Not Specified | Not Specified |

| Chrysin | WNT/β-catenin pathway proteins | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocols

This section outlines a generalized yet detailed methodology for performing an in silico molecular docking study on this compound.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand, this compound.

-

Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw. This 2D structure is then converted into a 3D model.

-

Energy Minimization: The 3D structure must be subjected to energy minimization to obtain a stable and low-energy conformation.[2] This is typically performed using molecular mechanics force fields like MM2 until a low root mean square gradient is achieved (e.g., < 0.001 kcal/mol).[2]

-

File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina, which includes the addition of Gasteiger charges and definition of rotatable bonds.

Protein Target Preparation

The selection and preparation of the target protein are critical for a meaningful docking study.

-

Target Identification and Retrieval: A biologically relevant protein target is selected. Its 3D crystal structure is retrieved from a public repository like the RCSB Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These are typically removed.

-

Protonation and Charge Assignment: Hydrogen atoms, which are usually absent in crystal structure files, are added to the protein. Charges are assigned to the atoms. This can be done using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking Procedure

This phase involves the computational simulation of the ligand binding to the protein target.

-

Grid Box Generation: A 3D grid box is defined around the active site of the target protein.[3] The size and center of the grid must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.

-

Docking Simulation: The docking algorithm, such as the one in AutoDock Vina, systematically samples different conformations and orientations of the ligand within the defined grid box. It calculates the binding affinity for each pose using a scoring function.

-

Execution: The docking is performed using command-line instructions or a graphical user interface, specifying the prepared ligand and protein files, and the grid parameters.

Post-Docking Analysis and Interpretation

-

Binding Energy Analysis: The docking results are ranked based on their binding energy scores (e.g., in kcal/mol). A more negative score typically indicates a higher binding affinity.

-

Pose Visualization: The top-ranked binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). This allows for a detailed examination of the ligand's orientation in the active site.

-

Interaction Analysis: The specific molecular interactions between the ligand and the protein are identified. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino acid residues involved in these interactions are noted, as they are crucial for the stability of the ligand-protein complex.

Visualizations

The following diagrams illustrate the typical workflows in computational drug discovery and molecular docking.

References

Chrysin 7-O-beta-gentiobioside: A Technical Guide to its Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its therapeutic potential is often limited by poor aqueous solubility and bioavailability. Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a key strategy to enhance the solubility and bioavailability of flavonoids. This technical guide provides an in-depth overview of Chrysin 7-O-beta-gentiobioside, a glycosylated derivative of chrysin. We will delve into its synthesis through biotransformation, outline experimental protocols for its production and analysis, and explore its potential biological activities and associated signaling pathways, drawing insights from the extensive research on its parent compound, chrysin.

Synthesis of this compound: A Biotransformation Approach

This compound can be synthesized from chrysin through a biotransformation process utilizing cultured plant cells. The glycosylation is a two-step enzymatic reaction where chrysin is first converted to chrysin 7-O-β-D-glucoside, which is then further glycosylated to yield this compound.[2]

Experimental Protocol: Biotransformation and Purification

This protocol is based on the methodology described by Shimoda et al. (2016) for the glycosylation of chrysin by cultured cells of Eucalyptus perriniana.[2]

1. Cell Culture Maintenance:

-

Cell Line: Suspension cultured cells of Eucalyptus perriniana.

-

Medium: Murashige and Skoog (MS) medium supplemented with 3% sucrose (B13894) and 10 µM 2,4-dichlorophenoxyacetic acid (2,4-D).

-

Culture Conditions: Maintain cell cultures in 300 mL conical flasks on a rotary shaker at 120 rpm in the dark at 25°C. Subculture the cells every 14 days.

2. Biotransformation of Chrysin:

-

Substrate Preparation: Prepare a stock solution of chrysin in methanol (B129727).

-

Incubation: Add chrysin (final concentration of 0.2 mM) to the Eucalyptus perriniana cell suspension cultures.

-

Incubation Conditions: Incubate the flasks on a rotary shaker at 120 rpm at 25°C in the dark for 72 hours.

3. Extraction of Glycosylated Products:

-

Cell Separation: Separate the cells from the medium by filtration.

-

Extraction:

-

Extract the filtered cells with methanol.

-

Concentrate the methanol extract under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297).

-

Extract the culture medium separately with ethyl acetate.

-

-

Combine and Evaporate: Combine the ethyl acetate extracts from both the cells and the medium and evaporate to dryness.

4. Purification of this compound:

-

Column Chromatography:

-

Stationary Phase: Silica gel column.

-

Mobile Phase: A gradient of chloroform (B151607) and methanol.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of this compound is limited in the current scientific literature, the extensive research on its aglycone, chrysin, provides valuable insights into its potential therapeutic effects. It has been noted that this compound, isolated from Spartium junceum, exhibits cytocidal and antimicrobial properties.[3]

Potential Cytotoxic and Anticancer Effects

Chrysin has been shown to exert cytotoxic effects on various cancer cell lines by inducing apoptosis (programmed cell death).[4][5] The IC50 values for chrysin against several human cancer cell lines are summarized in the table below. It is plausible that this compound may exhibit similar, and potentially enhanced, activities due to improved solubility and cellular uptake.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 9.2 - 19.5 | [5] |

| HeLa | Cervical Cancer | Not specified | [6] |

| U937 | Leukemia | Not specified | [6] |

| HL-60 | Leukemia | Not specified | [6] |

| L1210 | Leukemia | Not specified | [6] |

| SW480 | Colon Cancer | Not specified | [1] |

| KYSE-510 | Esophageal Squamous Cell Carcinoma | 63 | [1] |

Chrysin is known to modulate several key signaling pathways involved in cancer progression:

-

Apoptosis Induction: Chrysin can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[4]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Chrysin has been shown to inhibit this pathway, leading to decreased cancer cell growth.[7]

-